

Application Notes and Protocols: Performing a BTK Occupancy Assay with TL-895

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M7583	
Cat. No.:	B1193092	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, differentiation, and survival has made it a prime therapeutic target for a variety of B-cell malignancies and autoimmune disorders. TL-895 is a potent, highly selective, and irreversible second-generation BTK inhibitor that covalently binds to cysteine residue 481 in the BTK active site.[1][2] Measuring the extent and duration of BTK engagement by TL-895 in both preclinical and clinical settings is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and ensuring sustained target inhibition.

This document provides detailed application notes and protocols for performing a BTK occupancy assay with TL-895. Three common methodologies are described: a probe-based flow cytometry assay, a probe-free mass spectrometry assay, and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Data Presentation: Quantitative Profile of TL-895

The following table summarizes key quantitative data for TL-895, providing a basis for experimental design and data interpretation.

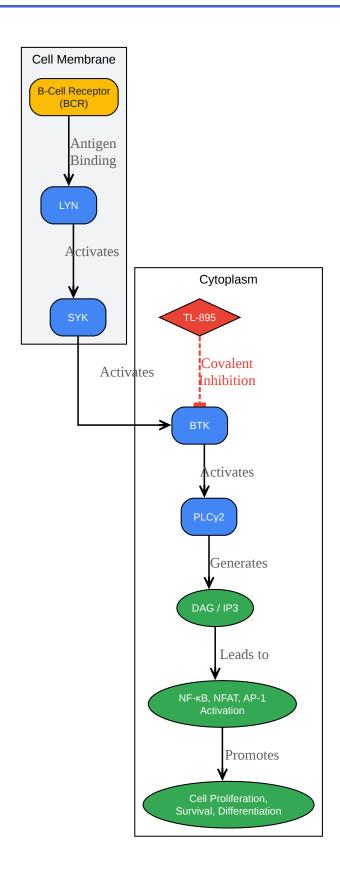


Parameter	Value	Assay/Source
IC50 (recombinant BTK)	1.5 nM	Biochemical Assay[1][2]
Ki	11.9 nM	Biochemical Assay[1]
EC₅₀ (BTK, cellular)	6.8 nM	NanoBRET Assay (HEK293 cells)[3]
EC50 (BMX, cellular)	1.6 nM	NanoBRET Assay (HEK293 cells)[3]
IC50 (pBTK Y223)	1-10 nM	Cellular Assay[2]
IC50 (BCR activation)	45.75 nM	Ramos Cells[2]
Clinical BTK Occupancy	≥95%	150 mg BID (trough, C1D8)[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the simplified BTK signaling pathway and the mechanism of irreversible inhibition by TL-895.





Click to download full resolution via product page

Caption: BTK signaling pathway and irreversible inhibition by TL-895.

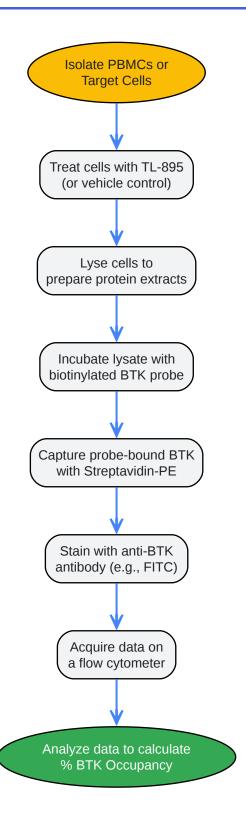


Experimental Protocols Protocol 1: Probe-Based BTK Occupancy Assay using Flow Cytometry

This protocol measures the amount of unoccupied BTK in cells by using a biotinylated covalent probe that binds to the same cysteine residue as TL-895.

Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for probe-based flow cytometry BTK occupancy assay.

Materials:



- Peripheral Blood Mononuclear Cells (PBMCs) or other BTK-expressing cells
- TL-895
- Vehicle control (e.g., DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Biotinylated covalent BTK probe (binds Cys481)
- Streptavidin-Phycoerythrin (PE) conjugate
- Fluorescently-labeled anti-BTK antibody (e.g., FITC-conjugated)
- · Flow cytometer

Procedure:

- · Cell Treatment:
 - Isolate PBMCs from whole blood using density gradient centrifugation or thaw cryopreserved cells.
 - Treat cells with varying concentrations of TL-895 or vehicle control for a specified time (e.g., 2 hours) at 37°C.
- Cell Lysis:
 - Wash the cells with cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
 - Determine protein concentration using a standard method (e.g., BCA assay).
- Probe Labeling:



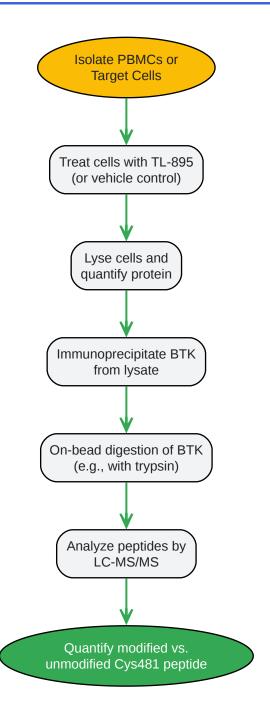
- Incubate a fixed amount of protein lysate with a saturating concentration of the biotinylated
 BTK probe for 1 hour at room temperature to label any unoccupied BTK.
- Staining:
 - Add Streptavidin-PE to the lysate to bind to the biotinylated probe.
 - Add a FITC-conjugated anti-BTK antibody to label the total BTK protein.
 - Incubate for 1 hour at room temperature, protected from light.
- Flow Cytometry:
 - Acquire data on a flow cytometer.
 - Gate on the cell population of interest.
 - Measure the PE signal (unoccupied BTK) and the FITC signal (total BTK).
- Data Analysis:
 - Calculate BTK occupancy using the following formula: % Occupancy = (1 (PE Signal in TL-895 treated sample / PE Signal in vehicle control)) * 100

Protocol 2: Probe-Free BTK Occupancy Assay using Mass Spectrometry

This method directly measures the modification of the BTK active site peptide by TL-895 without the need for a probe.

Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for probe-free mass spectrometry BTK occupancy assay.

Materials:

- PBMCs or other BTK-expressing cells
- TL-895



- Vehicle control (e.g., DMSO)
- · Cell lysis buffer
- Anti-BTK antibody for immunoprecipitation
- Protein A/G magnetic beads
- Trypsin
- LC-MS/MS system

Procedure:

- · Cell Treatment and Lysis:
 - Follow steps 1 and 2 from the Flow Cytometry protocol.
- Immunoprecipitation:
 - Incubate the protein lysate with an anti-BTK antibody overnight at 4°C.
 - Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-BTK complex.
 - Wash the beads several times to remove non-specific proteins.
- Digestion:
 - Perform an on-bead digestion of the captured BTK using trypsin.
 - Collect the resulting peptides.
- LC-MS/MS Analysis:
 - Analyze the peptide mixture using a high-resolution mass spectrometer.
 - Use a targeted method to specifically look for the peptide containing Cys481.

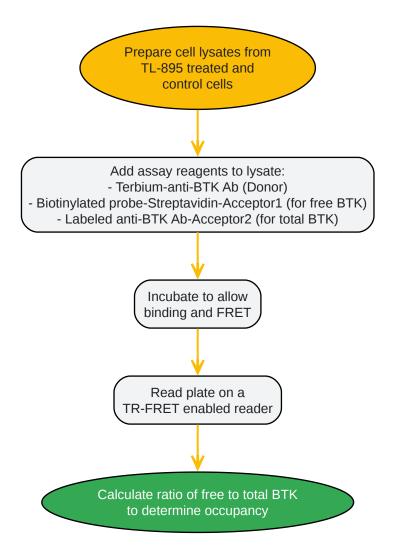


- Data Analysis:
 - Quantify the peak areas for the unmodified peptide and the TL-895-modified peptide.
 - Calculate BTK occupancy using the following formula: % Occupancy = (Area of modified peptide / (Area of modified peptide + Area of unmodified peptide)) * 100

Protocol 3: Homogeneous TR-FRET BTK Occupancy Assay

This assay measures free and total BTK simultaneously in a single well, providing a robust and high-throughput method.

Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for a homogeneous TR-FRET BTK occupancy assay.

Materials:

- Cell lysates from TL-895 treated and control cells
- Terbium-conjugated anti-BTK antibody (donor)
- Biotinylated covalent BTK probe
- Streptavidin-conjugated fluorophore (acceptor 1, e.g., d2)
- A second anti-BTK antibody recognizing a different epitope, conjugated to a different fluorophore (acceptor 2, e.g., G2)
- TR-FRET compatible microplates and plate reader

Procedure:

- Lysate Preparation:
 - Prepare cell lysates as described in the previous protocols.
- Assay Reaction:
 - In a microplate well, combine the cell lysate with the master mix containing the terbiumconjugated anti-BTK antibody, the biotinylated probe, the streptavidin-acceptor 1, and the second anti-BTK antibody-acceptor 2.
- Incubation:
 - Incubate the plate according to the manufacturer's instructions to allow for antibody and probe binding.
- · Plate Reading:



- Read the plate on a TR-FRET enabled reader, measuring the emission at the wavelengths corresponding to both acceptors.
- Data Analysis:
 - The signal from acceptor 1 corresponds to unoccupied BTK, while the signal from acceptor 2 corresponds to total BTK.
 - Calculate the ratio of the two signals for both the treated and control samples.
 - Calculate occupancy as follows: % Occupancy = (1 (Ratio in TL-895 treated sample / Ratio in vehicle control)) * 100

Conclusion

The selection of a BTK occupancy assay for TL-895 will depend on the specific research question, available instrumentation, and throughput requirements. Flow cytometry offers single-cell resolution, mass spectrometry provides direct and probe-free quantification, and TR-FRET is well-suited for high-throughput screening. By carefully following these protocols, researchers can accurately determine the target engagement of TL-895, providing valuable insights for both preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug—Drug Interaction Liabilities with BTK Inhibitor TL-895 PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.ehaweb.org [library.ehaweb.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Performing a BTK Occupancy Assay with TL-895]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1193092#how-to-perform-a-btk-occupancy-assay-with-tl-895]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com